molecular formula C12H24O4 B8357309 7,10-Dioxatetradecanoic acid

7,10-Dioxatetradecanoic acid

Cat. No.: B8357309
M. Wt: 232.32 g/mol
InChI Key: JTAKPYIXRIMGCB-UHFFFAOYSA-N
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Description

However, multiple references to structurally similar compounds—such as 7,10-Hexadecadienoic acid (16 carbons, double bonds at positions 7 and 10) and 7,10-Octadecadienoic acid (18 carbons, double bonds at positions 7 and 10)—are present. For this analysis, we focus on 7,10-Hexadecadienoic acid (C16:2Δ7,10), a polyunsaturated fatty acid (PUFA) highlighted in the evidence, and compare it with analogous compounds.

Properties

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

6-(2-butoxyethoxy)hexanoic acid

InChI

InChI=1S/C12H24O4/c1-2-3-8-15-10-11-16-9-6-4-5-7-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

JTAKPYIXRIMGCB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical properties of 7,10-Hexadecadienoic acid and related compounds:

Compound Name Chain Length Double Bond Positions Functional Groups Key Properties Sources/Applications
7,10-Hexadecadienoic acid C16 Δ7,10 Carboxylic acid Omega-6 PUFA; 44.37% abundance in seed oils Plant oils, antimicrobial research
7,10,13-Hexadecatrienoic acid C16 Δ7,10,13 Carboxylic acid Omega-3 PUFA; 9.93% abundance in seed oils Plant oils, anti-inflammatory studies
n-Hexadecanoic acid (palmitic acid) C16 Saturated Carboxylic acid High melting point; drug-likeness compliant Food industry, lipid metabolism studies
7,10-Octadecadienoic acid C18 Δ7,10 Carboxylic acid Structural analog with longer chain Neurada procumbens extracts, GC-MS analysis
7,10-Pentadecadiynoic acid C15 Δ7,10 (triple bonds) Carboxylic acid Higher reactivity due to triple bonds E. caeruleum and E. thyrosoideum extracts

Key Observations:

  • Chain Length and Unsaturation: 7,10-Hexadecadienoic acid (C16:2) is distinguished by its shorter chain and two double bonds compared to 7,10-Octadecadienoic acid (C18:2). Longer chains (e.g., C18) may enhance membrane fluidity in biological systems, while triple bonds (e.g., in pentadecadiynoic acid) increase chemical reactivity .
  • Natural Abundance: 7,10-Hexadecadienoic acid is the most abundant omega-6 fatty acid (44.37%) in certain seed oils, whereas its omega-3 counterpart (7,10,13-Hexadecatrienoic acid) is less prevalent (9.93%) .

Q & A

Basic Research Questions

Q. How can 7,10-Dioxatetradecanoic acid be reliably detected and quantified in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a validated approach for detecting unsaturated fatty acids like 7,10-hexadecadienoic acid in plasma. This method allows for differentiation between free and esterified forms, critical for studying metabolic disorders such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Sample preparation should include lipid extraction and derivatization to enhance volatility .
  • Key Considerations : Calibration with deuterated internal standards (e.g., d3-dodecanoic acid) improves accuracy in trace-level quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood or glovebox when synthesizing or handling derivatives that may release volatile toxic byproducts. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What are the primary natural sources of this compound, and how can they be isolated?

  • Methodological Answer : This compound occurs in plant fatty acid profiles, such as in Sesamum indicum seeds. Isolation involves Soxhlet extraction using non-polar solvents (e.g., hexane), followed by urea complexation or silver-ion chromatography to separate unsaturated isomers. Confirm purity via HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How do synthetic routes for this compound compare in yield and stereochemical control?

  • Methodological Answer : Chemical synthesis via Wittig olefination or enzymatic hydroxylation of hexadecanoic acid precursors offers varying efficiency. For example, microbial hydroxylation using engineered Candida tropicalis can achieve regioselectivity (>80% yield) but requires optimization of fermentation conditions (e.g., pH, aeration) .
  • Data Contradiction : Discrepancies in reported yields (e.g., 60–90%) may arise from differences in catalyst purity or reaction scale-up protocols .

Q. What analytical challenges arise in distinguishing endogenous this compound from exogenous contaminants in metabolic studies?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterated analogs) to track endogenous synthesis pathways. Cross-validate findings with cell culture models lacking dietary input. Contradictions in plasma concentration data (e.g., 0.09–0.55 weight-%) may reflect inter-species variability or sample preparation artifacts .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., cell lines, dosage units) and validate assays using orthogonal methods (e.g., LC-MS/MS vs. ELISA). For instance, discrepancies in anti-inflammatory activity may stem from impurity profiles or solvent effects (e.g., DMSO vs. ethanol) .

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